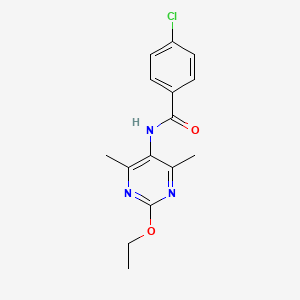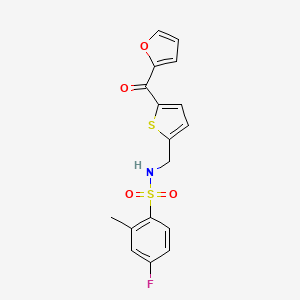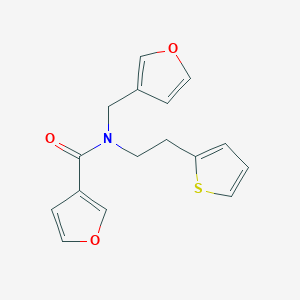
4-氯-N-(2-乙氧基-4,6-二甲基嘧啶-5-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide is a chemical compound with the molecular formula C15H16ClN3O2 and a molecular weight of 305.76 g/mol. This compound is known for its role as a novel inhibitor of the TRPC4 ion channel, which is involved in various physiological functions such as vascular tone and neuronal excitability.
科学研究应用
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating ion channels and its potential effects on cellular functions.
Medicine: Explored for its potential therapeutic applications, particularly in conditions related to ion channel dysfunction.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the redox reaction to the pumping of protons across the mitochondrial membrane.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal functioning of the citric acid cycle and the electron transport chain.
Result of Action
The result of the compound’s action is the inhibition of fungal growth. In vitro studies have shown that the compound has good antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . The compound’s EC50 value against Valsa mali is 0.58 mg/L, which is 21 times lower than that of fluxapyroxad .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-ethoxy-4,6-dimethylpyrimidine-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
化学反应分析
Types of Reactions
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound.
相似化合物的比较
Similar Compounds
- 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide
- 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide analogs
- Other TRPC4 inhibitors
Uniqueness
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide is unique due to its specific inhibition of the TRPC4 ion channel, which distinguishes it from other compounds that may target different ion channels or have broader effects on multiple channels. Its structural features, such as the ethoxy and dimethylpyrimidinyl groups, contribute to its selectivity and potency.
属性
IUPAC Name |
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-4-21-15-17-9(2)13(10(3)18-15)19-14(20)11-5-7-12(16)8-6-11/h5-8H,4H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFIPOYPQYDWSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2355727.png)


![(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2355733.png)
![6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355734.png)

![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![(2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2355739.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2355742.png)

